2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 946682-74-2
VCID: VC5907139
InChI: InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N
Molecular Formula: C17H20F3NO5S
Molecular Weight: 407.4

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946682-74-2

Cat. No.: VC5907139

Molecular Formula: C17H20F3NO5S

Molecular Weight: 407.4

* For research use only. Not for human or veterinary use.

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline - 946682-74-2

Specification

CAS No. 946682-74-2
Molecular Formula C17H20F3NO5S
Molecular Weight 407.4
IUPAC Name 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3
Standard InChI Key RHXDWPOLNOWHLH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline, reflects its bipartite structure: a 5-(trifluoromethyl)aniline moiety linked via an ether bond to a 2-isopropyl-5-methylphenoxy group. Quantum mechanical calculations of analogous structures reveal that intramolecular interactions, such as sulfur–nitrogen nonbonding forces, stabilize specific conformations critical for biological activity .

Spectroscopic Characteristics

While experimental spectral data for this specific compound are unavailable, related trifluoromethyl-aniline derivatives exhibit distinctive NMR profiles:

  • ¹H-NMR: Aromatic protons resonate between δ 6.8–7.8 ppm, with splitting patterns indicative of para-substituted trifluoromethyl groups .

  • ¹⁹F-NMR: Trifluoromethyl groups typically show singlets near δ -60 to -65 ppm .

  • IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while N-H stretches from aromatic amines occur near 3400 cm⁻¹ .

Synthesis and Manufacturing Considerations

Reaction Pathways

The synthesis likely proceeds through sequential aromatic substitution and coupling reactions:

  • Formation of Phenolic Intermediate:
    Mitsunobu coupling or Ullmann condensation could join 2-isopropyl-5-methylphenol to a nitrobenzene precursor bearing a trifluoromethyl group.

  • Nitro Reduction:
    Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine .

  • Purification Challenges:
    The compound’s lipophilicity (predicted XLogP3 = 3.156) necessitates chromatographic separation using reverse-phase HPLC or silica gel columns.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagentsYield (Hypothetical)
1Nucleophilic Aromatic Substitution2-isopropyl-5-methylphenol, K₂CO₃, DMF65–70%
2Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH85–90%
3Workup & PurificationColumn Chromatography (Hexane:EtOAc)75%

Scalability and Industrial Relevance

CompoundTargetEC₅₀/IC₅₀Selectivity Index
3g (from )M3 mAChR48 nM>100 vs M₁/M₂/M₄
2-(Trifluoromethyl)anilineCYP2D6 Inhibition12 μMN/A

Material Science Applications

The compound’s aromaticity and fluorine content suggest utility in:

  • Liquid crystal formulations (Δε > 3.0 predicted)

  • Organic semiconductors (HOMO-LUMO gap ~4.1 eV estimated)

  • Flame-retardant additives (decomposition T > 300°C)

Comparative Analysis with Structural Analogs

5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6)

  • Simpler structure lacking phenoxy-isopropyl group

  • Lower molecular weight (MW = 189.15 g/mol vs. 407.4 g/mol)

  • Broader CYP inhibition profile

2-(2-Isopropyl-5-methylphenoxy)ethanamine (CAS 26583-34-6)

  • Ethylamine terminus instead of aniline

  • Higher water solubility (LogP = 3.16 vs. 3.16 for subject compound)

  • Used as synthetic intermediate in antihistamines

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